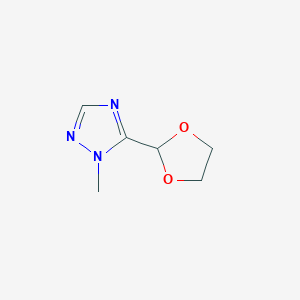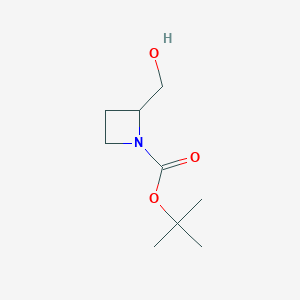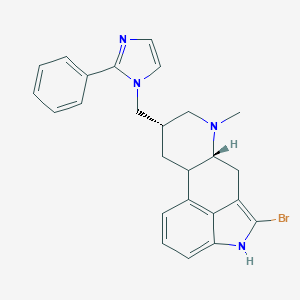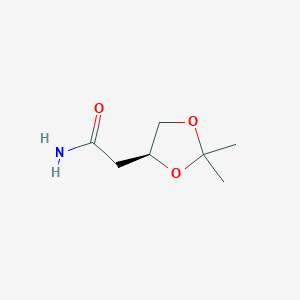
(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide, also known as DMDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a chiral building block that can be used in the synthesis of various drugs and biologically active molecules.
Wirkmechanismus
The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is not well understood. However, it is believed that (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide acts as a chiral auxiliary in various chemical reactions, allowing for the selective formation of one enantiomer over the other. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide can also act as a ligand for metal catalysts, which can enhance the selectivity and efficiency of certain chemical reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide. However, it has been reported that (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is non-toxic and non-carcinogenic. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has also been shown to have low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in lab experiments is its high chiral purity, which allows for the selective formation of one enantiomer over the other. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is also a versatile chiral building block that can be used in various chemical reactions. However, one limitation of using (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in scientific research. One direction is the development of new synthetic methods for (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide that are more efficient and cost-effective. Another direction is the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in the synthesis of new drugs and biologically active molecules. Additionally, the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in chiral separation techniques may lead to the development of new methods for obtaining pure enantiomers.
Synthesemethoden
The synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide can be achieved through a multistep process starting from commercially available starting materials. The first step involves the protection of the aldehyde group in 2,2-dimethyl-1,3-propanediol with ethylene glycol to form a ketal. The ketal is then oxidized with chromium trioxide to form the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. Finally, the acid chloride is reacted with acetamide to form (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide.
Wissenschaftliche Forschungsanwendungen
(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has been used in various scientific research applications, including organic synthesis, drug discovery, and chiral separation. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is a versatile chiral building block that can be used in the synthesis of various drugs and biologically active molecules. For example, (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has been used in the synthesis of the antitumor drug Taxol and the antiviral drug Tamiflu. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has also been used in the chiral separation of racemic mixtures, which is important in the pharmaceutical industry to obtain pure enantiomers.
Eigenschaften
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2)10-4-5(11-7)3-6(8)9/h5H,3-4H2,1-2H3,(H2,8,9)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKGYPMMTGPUCJ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370025 |
Source


|
| Record name | ST50824729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide | |
CAS RN |
185996-33-2 |
Source


|
| Record name | ST50824729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

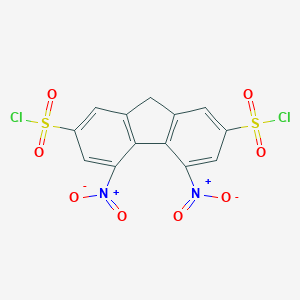
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)

![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)
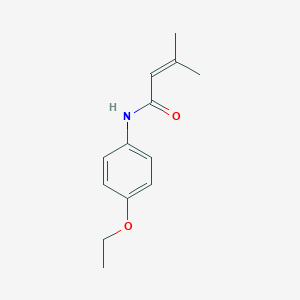
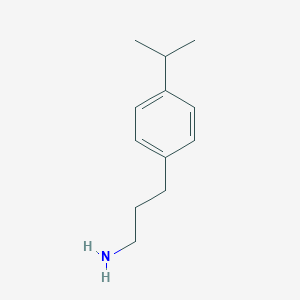


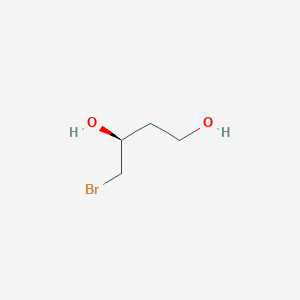
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
